[(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
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Overview
Description
Tiotropium-d3 (bromide) is a deuterated form of Tiotropium bromide, a long-acting muscarinic antagonist used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma . The deuterium substitution in Tiotropium-d3 (bromide) enhances its stability and allows for more precise pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiotropium-d3 (bromide) involves the incorporation of deuterium atoms into the Tiotropium bromide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions typically involve the use of solid-phase extraction and high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
Industrial production of Tiotropium-d3 (bromide) follows similar principles as its non-deuterated counterpart, with additional steps to ensure the incorporation of deuterium. This involves the use of specialized equipment and reagents to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Tiotropium-d3 (bromide) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Tiotropium-d3 (bromide) has several scientific research applications, including:
Mechanism of Action
Tiotropium-d3 (bromide) exerts its effects by blocking the action of acetylcholine on muscarinic receptors in the airways. This leads to the relaxation of smooth muscles and bronchodilation, improving airflow and reducing symptoms of COPD and asthma . The primary molecular target is the M3 muscarinic receptor, which is responsible for mediating bronchoconstriction .
Comparison with Similar Compounds
Similar Compounds
Ipratropium bromide: Another muscarinic antagonist used for similar indications but with a shorter duration of action.
Aclidinium bromide: A long-acting muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.
Glycopyrronium bromide: Used in the management of COPD with a longer duration of action compared to Ipratropium.
Uniqueness
Tiotropium-d3 (bromide) is unique due to its deuterium substitution, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in both clinical and research settings .
Properties
Molecular Formula |
C19H22BrNO4S2 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;/i1D3;/t11?,12-,13+,16-,17+,20?; |
InChI Key |
DQHNAVOVODVIMG-XPLMEEORSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Origin of Product |
United States |
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